Introduction: The Strategic Importance of a Fluorinated Building Block
Introduction: The Strategic Importance of a Fluorinated Building Block
An In-depth Technical Guide to the Physical Properties of 3-Chloro-2,4-difluorobenzonitrile
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable synthons. Their unique electronic properties and ability to modulate pharmacokinetic profiles make them cornerstones of rational molecular design. 3-Chloro-2,4-difluorobenzonitrile (CAS No. 887267-38-1) is a key exemplar of this class.[1][2][3] As a trifunctionalized benzene ring, it offers multiple, distinct reaction sites for chemists to exploit in the synthesis of complex molecular architectures. The strategic placement of two electron-withdrawing fluorine atoms and a chlorine atom, combined with the versatile nitrile group, makes this molecule a highly sought-after intermediate. It is notably categorized as a building block for protein degraders, a cutting-edge therapeutic modality.[1]
This guide provides an in-depth examination of the core physical properties of 3-Chloro-2,4-difluorobenzonitrile. Designed for researchers, medicinal chemists, and process development scientists, it moves beyond a simple recitation of data. We will explore the causality behind these properties, their direct implications for laboratory handling and reaction setup, and the self-validating protocols required to ensure the integrity of this crucial starting material.
Core Physicochemical & Molecular Properties
The utility of any chemical intermediate begins with a fundamental understanding of its intrinsic properties. These values dictate storage conditions, solvent selection, purification strategies, and reaction stoichiometry. The core properties of 3-Chloro-2,4-difluorobenzonitrile are summarized below.
| Property | Value | Significance & Experimental Insight |
| CAS Number | 887267-38-1[1][2][3] | The universally unique identifier, crucial for accurate sourcing and regulatory compliance. |
| Molecular Formula | C₇H₂ClF₂N[1][4] | Confirms the elemental composition. The low hydrogen count indicates a fully aromatic system. |
| Molecular Weight | 173.55 g/mol [1] | Essential for all stoichiometric calculations. Accuracy is paramount for yield determination and avoiding excess reagents. |
| Appearance | White to off-white solid/crystal[4] | A crystalline, white appearance typically suggests high purity. Any significant deviation (e.g., yellow, brown, oily) warrants purity analysis before use. |
| Melting Point | Not consistently reported; expected to be a solid at room temp. | The melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) is desirable. For related compounds like 3-Chloro-4-fluorobenzonitrile, the melting point is 69-71 °C.[5] An experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is a mandatory incoming quality control step. |
| Boiling Point | Not reported | Due to its solid nature and molecular weight, a high boiling point (>200 °C) is expected. Purification via distillation would require high vacuum to prevent thermal decomposition. |
| Solubility Profile | Low in water; Soluble in common organic solvents (e.g., Dichloromethane, Toluene)[4] | This profile is typical for non-polar aromatic compounds and dictates solvent choice for reactions (e.g., substitutions, cross-couplings) and purification (e.g., recrystallization, chromatography). |
| Purity (Commercial) | Typically ≥98%[1] | While high, the remaining ≤2% can contain structurally similar impurities that may interfere with subsequent reactions. HPLC and GC-MS are essential for identifying these minor components. |
Molecular Structure and Spectroscopic Confirmation
Verifying the chemical identity and structure of a starting material is a foundational principle of scientific integrity. For 3-Chloro-2,4-difluorobenzonitrile, the arrangement of substituents on the aromatic ring is critical for its reactivity.
Caption: Molecular Structure of 3-Chloro-2,4-difluorobenzonitrile.
Protocol: Incoming Material Quality Control (QC)
For any research or development program, a new batch of a critical starting material like this must be validated. This protocol ensures trustworthiness in all subsequent experimental work.
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Visual Inspection: Confirm the material is a white to off-white crystalline solid as specified.
-
Melting Point Determination:
-
Place a small sample in a capillary tube.
-
Use a calibrated melting point apparatus to determine the melting range.
-
Trustworthiness Check: A broad melting range (>3 °C) suggests impurities, necessitating purification.
-
-
Spectroscopic Analysis:
-
¹H NMR (in CDCl₃): Acquire the proton NMR spectrum. The expected spectrum should show two distinct aromatic protons, likely appearing as complex multiplets due to H-F and H-H coupling. The integration should correspond to one proton each.
-
¹⁹F NMR (in CDCl₃): Acquire the fluorine NMR spectrum. This is crucial for confirming the fluorine substitution pattern. Two distinct fluorine signals are expected, each showing coupling to the other fluorine and to adjacent protons.
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¹³C NMR (in CDCl₃): While more time-consuming, the carbon NMR spectrum will confirm the presence of 7 distinct carbon environments, with characteristic C-F couplings.
-
FTIR: An infrared spectrum should show a strong, sharp peak characteristic of a nitrile (C≡N) stretch, typically around 2230 cm⁻¹.
-
Mass Spectrometry (MS): Analysis via GC-MS or LC-MS will confirm the molecular weight (173.55 g/mol ) and provide the fragmentation pattern, which aids in structural confirmation and impurity identification.[1]
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Handling, Storage, and Stability
The long-term integrity of 3-Chloro-2,4-difluorobenzonitrile is dependent on proper storage and handling. As a substituted benzonitrile, it carries potential toxicity and requires careful management.
-
Storage: The compound should be stored in a tightly sealed container to prevent moisture ingress, which could potentially lead to slow hydrolysis of the nitrile group under certain conditions.[4] A cool, dry, and well-ventilated area away from incompatible substances like strong oxidizers is recommended.[4] Standard room temperature is generally acceptable for storage.[1]
-
Chemical Stability: The molecule is chemically stable under standard ambient conditions. The C-F bonds are exceptionally strong, and the aromatic ring is robust. However, it will react under specific conditions (e.g., nucleophilic aromatic substitution, reduction of the nitrile).
-
Safety Profile:
-
Hazards: Similar halogenated benzonitriles are classified as harmful if swallowed, inhaled, or in contact with skin.[6][7] They are known to cause skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[6][8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
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Implications for Synthetic Applications
The physical properties of 3-Chloro-2,4-difluorobenzonitrile directly influence its use as a synthetic intermediate. Understanding this relationship is key to successful experimental design.
Caption: A logical workflow for the qualification and use of the reagent in a lab.
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Solid State: Being a solid, it is weighed easily and accurately for reactions, which is preferable to handling volatile or viscous liquid reagents. It is also generally more stable and less prone to degradation during long-term storage than many liquids.
-
Solubility: Its solubility in common aprotic organic solvents like THF, DMF, and toluene makes it highly compatible with a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SₙAr).[4]
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Purity and Reaction Outcomes: The presence of regioisomeric impurities (e.g., isomers with different halogen substitution patterns) could lead to a mixture of final products that are difficult to separate. This underscores the causality behind the rigorous QC protocol described earlier: ensuring high starting material purity is the most efficient path to a high-purity final product.
References
- 3-Chloro-2,4-Difluorobenzonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited.
- 3-Chloro-2, 4-difluorobenzonitrile, min 98%, 1 gram - CP Lab Safety. CP Lab Safety.
- Material Safety Data Sheet - 2,3-Difluorobenzonitrile. sial.co.jp. (2009).
- SAFETY DATA SHEET - 3-Chloro-2,4-difluorobenzonitrile. Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - 6-Chloro-2,3-difluorobenzonitrile. Fisher Scientific. (2024).
- 887267-38-1 Cas No. | 3-Chloro-2,4-difluorobenzonitrile. Matrix Scientific.
- 887267-38-1|3-Chloro-2,4-difluorobenzonitrile|BLD Pharm. BLD Pharm.
- 3-Chloro-4-fluorobenzonitrile 99 117482-84-5. Sigma-Aldrich.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 887267-38-1|3-Chloro-2,4-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 3-Chloro-2,4-Difluorobenzonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data & Quality Assurance [nj-finechem.com]
- 5. 3-氯-4-氟苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. capotchem.cn [capotchem.cn]
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